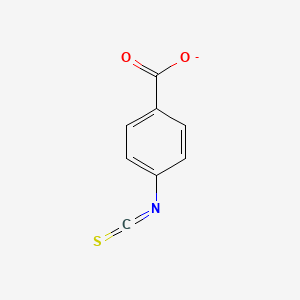

4-Isothiocyanatobenzoate

Description

Contextualization within the Broader Field of Isothiocyanate Chemistry

4-Isothiocyanatobenzoate belongs to the larger family of organic compounds known as isothiocyanates, which are defined by the presence of the -N=C=S functional group. This group is a potent electrophile, making it highly susceptible to attack by nucleophiles. In the context of chemical biology, its most significant reaction is with the primary amine groups found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. vulcanchem.com This reaction, which proceeds readily under mild pH conditions, results in the formation of a stable thiourea (B124793) bond, effectively "tagging" or "labeling" the protein with the benzoate (B1203000) moiety. vulcanchem.comwikipedia.org

The reactivity of isothiocyanates like this compound is often compared to that of other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters. While NHS esters are also widely used, isothiocyanates are significantly more resistant to hydrolysis in aqueous environments, giving them an advantage in certain bioconjugation protocols. wikipedia.org However, the resulting thiourea linkage from an isothiocyanate can be less stable than the amide bond formed by an NHS ester. wikipedia.org

The broader class of isothiocyanates includes many well-known compounds. Perhaps the most famous is fluorescein (B123965) isothiocyanate (FITC), a fluorescent dye that has been a workhorse for labeling and visualizing proteins in applications like immunofluorescence and flow cytometry for over half a century. vulcanchem.comwikipedia.org The foundational chemistry of FITC is identical to that of this compound: the isothiocyanate group serves as the anchor to attach the functional part of the molecule (in FITC's case, the fluorescent fluorescein) to a target biomolecule. vulcanchem.com This shared mechanism underscores the fundamental importance of the isothiocyanate functional group in the development of chemical tools for biological research. foodandnutritionjournal.org

Historical Perspectives on its Academic Research Significance

The use of isothiocyanates as reagents for modifying proteins is a well-established practice with a long history. The specific utility of isothiocyanates for labeling immune proteins was demonstrated in the 1950s, with the synthesis of FITC in 1958 marking a pivotal moment. wikipedia.org This established isothiocyanates as a primary tool for fluorescently labeling antibodies. wikipedia.org

4-Isothiocyanatobenzoic acid (4-ICBA), the protonated form of this compound, and its derivatives soon emerged as important non-fluorescent building blocks in academic research. Early studies explored their reactivity with specific biological targets. For instance, research was conducted to investigate the reaction of 4-ICBA with hemoglobin, finding that it reacted preferentially with the amino termini of the alpha chains in the protein. researchgate.net

By the 1980s, esters of 4-ICBA, such as methyl 2-isothiocyanatobenzoate, were being used as starting materials in heterocyclic chemistry. Researchers utilized these compounds to synthesize more complex molecules like quinazolinones, a class of compounds investigated for their potential biological activities. acs.orgnih.gov This historical progression shows the evolution of this compound from a simple bioconjugation reagent to a versatile scaffold for building new chemical entities with potential therapeutic applications.

Current Research Landscape and Emerging Academic Interests

In contemporary research, this compound and its derivatives continue to be indispensable tools, with their applications expanding into new and diverse scientific areas. While still used for traditional bioconjugation, the focus has shifted towards creating highly specialized molecules where the this compound moiety is a key structural component.

Recent studies highlight its role in medicinal chemistry and drug discovery. For example, derivatives of 4-isothiocyanatobenzoic acid have been used to synthesize novel 4-thiazolidinone (B1220212) compounds, which were then investigated as potential inhibitors of human dihydroorotate (B8406146) dehydrogenase, a target for cancer therapy. researchgate.net In other work, methyl 2-isothiocyanatobenzoate was used as a key intermediate in the synthesis of new quinazoline (B50416) derivatives that were evaluated for their anticancer and radiosensitizing activities against liver cancer cell lines. nih.gov

The academic interest in this compound has also branched into materials science. A 2023 study described the synthesis and use of a liquid crystal molecule, 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzoate, to study the dispersion and self-assembly of carbon nanoclusters on surfaces like graphene. researchgate.net This research opens up novel applications in the construction of nano-micro structures for electronics and biocompatible materials. researchgate.net

Furthermore, research continues to explore the fundamental reactivity of isothiocyanates for more precise biological applications. Studies have investigated the pH-dependent selectivity of isothiocyanates, aiming to develop methods for targeting other nucleophilic amino acids, such as cysteine, with greater specificity. nih.gov These emerging interests demonstrate that this compound is not merely a historical reagent but remains at the forefront of chemical innovation, driving progress in fields from targeted therapeutics to advanced materials. preprints.org

Data Tables

Table 1: Physicochemical Properties of 4-Isothiocyanatobenzoic Acid This table summarizes the key identifiers and properties of the parent compound.

| Property | Value | Source |

| IUPAC Name | 4-isothiocyanatobenzoic acid | nih.gov |

| Molecular Formula | C₈H₅NO₂S | nih.gov |

| Molecular Weight | 179.20 g/mol | nih.gov |

| CAS Number | 2131-62-6 | nih.gov |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)N=C=S | nih.gov |

| ChEBI ID | 64464 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4NO2S- |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

4-isothiocyanatobenzoate |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-1-3-7(4-2-6)9-5-12/h1-4H,(H,10,11)/p-1 |

InChI Key |

RBEFRYQKJYMLCC-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1C(=O)[O-])N=C=S |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Isothiocyanatobenzoate

Established Synthetic Pathways for 4-Isothiocyanatobenzoate

The preparation of this compound and its parent acid, 4-isothiocyanatobenzoic acid, traditionally relies on a few well-established methods, primarily starting from 4-aminobenzoic acid or its esters.

One of the most direct and historically significant methods involves the reaction of the corresponding primary amine with thiophosgene (B130339) (CSCl₂) or a thiophosgene surrogate. d-nb.infobiosynth.com For instance, 4-aminobenzoic acid can be dissolved in an acidic solution and treated with thiophosgene to yield 4-isothiocyanatobenzoic acid. prepchem.com Similarly, esters like methyl or ethyl 4-aminobenzoate (B8803810) react with thiophosgene, often in the presence of a base like triethylamine, to produce the corresponding this compound ester. clockss.orgosti.gov While effective, this pathway's major drawback is the high toxicity and foul odor of thiophosgene. d-nb.info

To circumvent the hazards of thiophosgene, a widely used alternative is a two-step, one-pot process. This method first involves the reaction of a primary amine (e.g., 4-aminobenzoic acid or its ester) with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. d-nb.infonih.gov This salt is then decomposed in situ using a desulfurating agent to yield the isothiocyanate. d-nb.infonih.gov A variety of desulfurating agents have been established for this purpose.

| Reagent Class | Example Reagent | Reference |

|---|---|---|

| Thiophosgene & Surrogates | Thiophosgene (CSCl₂) | d-nb.infoprepchem.com |

| 1,1'-Thiocarbonyldiimidazole (B131065) (TCDI) | d-nb.infocbijournal.commdpi.com | |

| Desulfurating Agents | Tosyl Chloride (TsCl) | nih.govorganic-chemistry.org |

| Propane phosphonic acid anhydride (B1165640) (T3P®) | d-nb.info | |

| Iodine | nih.govchemrxiv.org | |

| Hydrogen Peroxide | nih.gov | |

| Lead Nitrate | nih.gov | |

| Ethyl Chloroformate | nih.gov |

Table 1: Established Reagents for the Synthesis of Isothiocyanates.

For example, 1,1'-thiocarbonyldiimidazole (TCDI) serves as an effective and less toxic alternative to thiophosgene for converting amines to isothiocyanates. cbijournal.commdpi.com Another common protocol employs tosyl chloride to mediate the decomposition of the in situ generated dithiocarbamate salt, providing a facile and general route to various isothiocyanates under mild conditions. organic-chemistry.org

Novel and Sustainable Approaches in this compound Synthesis

Recent research has focused on developing more environmentally friendly and sustainable methods for isothiocyanate synthesis, aiming to reduce the use of toxic reagents and harsh conditions. These "green" chemistry approaches are increasingly important.

One significant advancement is the use of sodium persulfate (Na₂S₂O₈) as a desulfurizing agent in water. rsc.org This method allows for the conversion of diverse primary amines, including derivatives of 4-aminobenzoic acid, to their corresponding isothiocyanates in an aqueous medium, which is a significant improvement over traditional organic solvents. rsc.org The reaction tolerates a wide range of functional groups and can be performed as a one-pot procedure. rsc.org

The use of elemental sulfur as the sulfur source represents another sustainable strategy. mdpi.com This approach avoids the use of highly toxic and volatile sulfur-containing reagents like carbon disulfide or thiophosgene. mdpi.com Additionally, the selection of green solvents has been explored. For instance, sabinene, a renewable, terpene-based solvent, has been successfully used as a medium for reactions involving ethyl this compound, offering a more sustainable alternative to conventional solvents. semanticscholar.orgmdpi.com

Strategies for Derivatization and Functional Modification

The electrophilic isothiocyanate group is highly reactive toward nucleophiles, particularly primary and secondary amines, making it a cornerstone for derivatization and the construction of more complex molecules.

A primary application of this compound and its activated esters is in bioconjugation, where they serve as crosslinking agents to label biomolecules. The isothiocyanate moiety reacts readily and specifically with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins or the terminal amino group of peptides, under mild basic conditions (typically pH 8.5-9.5). vulcanchem.comgoogle.com This reaction forms a stable thiourea (B124793) linkage. vulcanchem.com

This conjugation chemistry is widely employed to attach reporter molecules, such as fluorescent dyes or affinity tags, to proteins for detection and analysis. vulcanchem.comrsc.org For example, pentafluorophenyl this compound can be used to create isothiocyanate-modified surfaces or proteins for subsequent reactions. google.com Similarly, complex molecules like silicon-rhodamine dyes bearing an isothiocyanate group are synthesized for fluorescent labeling applications. rsc.org This strategy has also been used to synthesize potential therapeutics; for instance, 4-isothiocyanatomethyl-benzenesulfonamide was reacted with various amino acids and peptides to create a library of thiourea-containing compounds that act as potent carbonic anhydrase inhibitors. nih.gov

For quantitative studies, particularly in proteomics and metabolomics using mass spectrometry, stable isotope-labeled analogs of derivatization agents are invaluable. These labeled compounds serve as internal standards to correct for matrix effects and variations in sample preparation and instrument response, enabling accurate quantification. nih.gov

The synthesis of labeled this compound analogs can be achieved by using isotopically enriched starting materials. For example, starting with 4-aminobenzoic acid containing heavy isotopes such as ¹³C (in the carboxyl group or the aromatic ring) or ¹⁵N would lead to the corresponding isotopically labeled this compound. The synthetic pathways would be identical to those for the unlabeled compound. These labeled analogs, differing in mass but not in chemical properties from their unlabeled counterparts, are ideal for use in stable isotope dilution assays. nih.gov

Stereochemical Considerations in Synthesis

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. byjus.com The molecule this compound itself is achiral; it does not possess a stereocenter and is superimposable on its mirror image. byjus.com

As a result, the synthesis of this compound from achiral precursors like 4-aminobenzoic acid does not involve any stereochemical considerations. No new stereocenters are formed, and there is no possibility of producing enantiomers or diastereomers.

Stereochemistry becomes a critical factor only when this compound is used to derivatize or conjugate with a chiral molecule. For example, if this compound reacts with a single enantiomer of a chiral amine, such as an L-amino acid, a single diastereomer of the resulting thiourea product will be formed. If it reacts with a racemic mixture of a chiral amine, a pair of diastereomers will be produced. In such cases, the analysis of the products may require separation techniques capable of resolving diastereomers. Therefore, while the synthesis of the reagent itself is stereochemically straightforward, its application in chiral environments demands careful consideration of the stereochemical outcomes.

Molecular and Cellular Mechanisms of 4 Isothiocyanatobenzoate Interaction

Interactions with Cellular Macromolecules

The reactivity of the isothiocyanatobenzoate group allows it to form bonds with a variety of macromolecules, including proteins and nucleic acids, thereby altering their function.

Covalent and Non-Covalent Binding to Protein Targets

The interaction between 4-isothiocyanatobenzoate and proteins can occur through both irreversible covalent bonds and reversible non-covalent interactions. jiwaji.edu The isothiocyanate group is highly reactive towards nucleophiles, such as the primary amines in proteins, leading to the formation of stable thiourea (B124793) derivatives. vulcanchem.com This covalent modification can alter the protein's structure and function. nih.gov

Non-covalent interactions, which are weaker and reversible, also play a crucial role in the binding of molecules to proteins. wikipedia.org These interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. jiwaji.edumanchester.ac.uk The formation of these non-covalent bonds helps to stabilize the three-dimensional structure of large molecules like proteins and nucleic acids. wikipedia.org The alignment of these non-covalent interactions at protein-protein interfaces is critical for stabilizing the complex. plos.org

Table 1: Types of Molecular Interactions

| Interaction Type | Description | Role in Protein Binding |

|---|---|---|

| Covalent Bonding | Involves the sharing of electrons between atoms, forming strong, stable bonds. wikipedia.org | The isothiocyanate group forms covalent bonds with nucleophilic sites on proteins, leading to irreversible modification. vulcanchem.com |

| Non-Covalent Bonding | Involves weaker electromagnetic interactions between molecules or within a molecule. wikipedia.org | These interactions, including hydrogen bonds and van der Waals forces, contribute to the binding specificity and stability of protein-ligand complexes. jiwaji.eduresearchgate.net |

| Hydrogen Bonding | A type of dipole-dipole interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. wikipedia.org | Contributes to the reversible binding of molecules to proteins. jiwaji.edu |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution and exclude water molecules. wikipedia.org | Plays a role in the reversible binding of molecules to proteins. jiwaji.edu |

| Ionic Bonding | The electrostatic attraction between oppositely charged ions. jiwaji.edu | Contributes to the reversible binding of molecules to proteins. jiwaji.edu |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. wikipedia.org | Contributes to the reversible binding of molecules to proteins. jiwaji.edu |

Enzyme Inhibition and Activation Mechanisms

Isothiocyanates are known to modulate the activity of various enzymes. nbinno.com The interaction of these compounds with enzymes can lead to either inhibition or, in some cases, activation. Enzyme inhibitors are substances that alter the catalytic action of an enzyme, causing the reaction to slow down or stop. worthington-biochem.com

Inhibition can be either reversible or irreversible. libretexts.org Irreversible inhibitors, often poisons, bind covalently to the active site of an enzyme, permanently inactivating it. libretexts.org Reversible inhibition, on the other hand, involves non-covalent binding and can be overcome. libretexts.org Competitive inhibition is a form of reversible inhibition where an inhibitor that resembles the substrate competes for the active site of the enzyme. worthington-biochem.com Non-competitive inhibitors bind to a different site on the enzyme, altering its shape and preventing it from binding to the substrate. worthington-biochem.com

For instance, some isothiocyanate-containing compounds have been shown to act as competitive inhibitors of cysteine proteases, such as caspase-3. vulcanchem.com Additionally, isothiocyanates can inhibit histone deacetylases (HDACs). vulcanchem.com In contrast to inhibition, some isothiocyanates have been observed to activate transient receptor potential A1 (TRPA1) channels through covalent modification.

Nucleic Acid Interactions and Modifications

The interaction of small molecules with nucleic acids like DNA and RNA is crucial for many biological processes. biorxiv.orgnih.gov These interactions can be detected using techniques like the electrophoretic mobility shift assay (EMSA). nih.gov The binding of proteins to nucleic acids is a fundamental aspect of gene regulation. nih.gov While direct covalent modification of nucleic acids by this compound is not as extensively documented as protein interactions, the potential for such reactions exists given the electrophilic nature of the isothiocyanate group. Some compounds can bind to nucleic acid structures such as duplex DNA and Y-shaped fork structures. wikipedia.org

Modulation of Intracellular Signaling Pathways

This compound and its derivatives can influence the intricate network of intracellular signaling pathways that govern cellular processes.

Signal Transduction Cascades

Signal transduction is the process by which a cell converts an external signal into a functional response. zoologytalks.com These pathways are essential for regulating a wide array of cellular functions. zoologytalks.com Key signaling pathways include the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. zoologytalks.com The insulin (B600854) receptor, for example, activates a complex signaling network through the canonical PI3K and ERK cascades. nih.gov The binding of a ligand to its receptor often triggers a cascade of protein phosphorylations, where a series of protein kinases activate each other in sequence. colorado.edu Isothiocyanates have been shown to modulate the activity of various components within these signaling cascades, including kinases. nbinno.com

Gene Expression Regulation (e.g., p53, p21)

The tumor suppressor protein p53 plays a critical role in preventing cancer by regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. wikipedia.orgnih.gov The p53 gene is the most frequently mutated gene in human cancers. wikipedia.org In response to cellular stress, such as DNA damage, p53 is activated and can induce the transcription of its target genes. nih.govmskcc.org

One of the key downstream targets of p53 is the p21 gene (also known as CDKN1A). nih.govbiosb.com The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor that binds to and inhibits the activity of cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1 phase. biosb.comnih.gov The expression of p21 is tightly controlled by p53. biosb.com Isothiocyanates can influence these pathways, for example, by inhibiting nuclear factor-κB (NF-κB), a pathway implicated in tumor proliferation. vulcanchem.com

Table 2: Key Proteins in Cell Cycle Regulation

| Protein | Function | Role in Signaling |

|---|---|---|

| p53 | A tumor suppressor protein that acts as a transcription factor. wikipedia.org | Regulates the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. nih.govmskcc.org |

| p21 (CDKN1A) | A cyclin-dependent kinase (CDK) inhibitor. biosb.com | Mediates p53-dependent cell cycle arrest by inhibiting cyclin-CDK complexes. biosb.comnih.gov It also plays a role in cellular senescence and DNA damage repair. biosb.com |

| Cyclin-Dependent Kinases (CDKs) | A family of protein kinases that regulate the cell cycle. nih.gov | Their activity is controlled by cyclins and CDK inhibitors like p21. nih.govbiosb.com |

| Nuclear Factor-κB (NF-κB) | A protein complex that controls transcription of DNA. | Isothiocyanates can inhibit the NF-κB pathway, which is involved in tumor proliferation. vulcanchem.com |

Post-Translational Modifications and Adduct Formation

The electrophilic nature of the isothiocyanate (-N=C=S) group in this compound (4-CPITC) drives its reactivity towards nucleophilic functional groups within biological macromolecules, particularly proteins. This reactivity leads to the formation of covalent adducts, a primary mechanism underlying its biological effects. The primary targets for this interaction are the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues. researchgate.netnih.govcreative-proteomics.com

The reaction with cysteine residues results in the formation of a dithiocarbamate (B8719985) linkage, while the reaction with lysine's ε-amino group forms a thiourea. researchgate.net The pH of the cellular microenvironment influences the preference for one reaction over the other. Generally, the reaction with thiols is favored under neutral to slightly acidic conditions (pH 6-8), whereas more alkaline conditions (pH 9-11) promote the reaction with amines. researchgate.net This covalent modification can alter the protein's structure, and consequently, its function.

Isothiocyanates, as a class of compounds, are known to bind to a variety of proteins. nih.govnih.gov For instance, tubulin has been identified as a significant protein target for some isothiocyanates, leading to covalent modification of its cysteine residues. nih.govscielo.org.comdpi.com This binding can disrupt microtubule dynamics, which is a critical process for cell division. scielo.org.co While direct evidence for 4-CPITC binding to tubulin is not extensively documented in the provided results, the general reactivity of isothiocyanates suggests this is a plausible mechanism. nih.govscielo.org.co The covalent binding to proteins is considered a key initial event that triggers downstream cellular responses, including apoptosis. nih.gov

The interaction is not limited to single amino acid modifications. Some isothiocyanates have been shown to modify multiple cysteine residues on a single protein. mdpi.com The extent of protein binding and the specific residues modified can vary depending on the structure of the isothiocyanate. nih.govmdpi.com This differential reactivity likely contributes to the diverse biological activities observed for different isothiocyanate compounds.

Influence on Cellular Processes in In Vitro Models

The covalent modification of proteins and other cellular molecules by this compound initiates a cascade of events that significantly impact various cellular processes. In vitro studies using various cell models have elucidated its effects on cell cycle progression, programmed cell death, oxidative stress, and mitochondrial function.

Cell Cycle Progression and Checkpoint Control

Isothiocyanates are well-documented modulators of the cell cycle, frequently inducing arrest at the G2/M checkpoint. scielo.org.cosid.irmedsci.orgnih.govnih.govoncotarget.com This arrest prevents cells from entering mitosis, effectively halting cell proliferation. medsci.orgnih.gov The G2/M checkpoint is a critical control point that ensures the integrity of the genetic material before cell division. medsci.orgoncotarget.com

The mechanism of G2/M arrest often involves the modulation of key regulatory proteins. nih.govnih.gov A common target is the cyclin B1/CDK1 complex, a crucial driver of entry into mitosis. nih.govatlasgeneticsoncology.org Isothiocyanates have been shown to decrease the expression of cyclin B1, thereby inhibiting the activity of this complex and causing cells to accumulate in the G2/M phase. nih.govnih.gov

Furthermore, the tumor suppressor protein p53 and its downstream effector, the cyclin-dependent kinase inhibitor p21 (also known as p21Waf1/Cip1), play significant roles in this process. medsci.orgnih.govnih.govmdpi.com Upon cellular stress, such as that induced by isothiocyanates, p53 can be activated. nih.govnih.gov Activated p53 can then transcriptionally upregulate p21, which in turn can inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest. medsci.orgnih.govmdpi.com Some studies have shown that isothiocyanate treatment leads to increased levels of both p53 and p21, correlating with the observed G2/M arrest. nih.govnih.gov

Table 1: Effect of Isothiocyanates on Cell Cycle Regulatory Proteins

| Protein | Effect of Isothiocyanate Treatment | Cellular Outcome | References |

| Cyclin B1 | Decreased expression | G2/M Arrest | nih.govnih.gov |

| CDK1 | Activity inhibited (often via Cyclin B1 downregulation) | G2/M Arrest | nih.govatlasgeneticsoncology.org |

| p53 | Increased expression/activation | G2/M Arrest, Apoptosis | nih.govnih.gov |

| p21 (Waf1/Cip1) | Increased expression | G2/M Arrest | medsci.orgnih.govnih.govmdpi.com |

This table summarizes general findings for isothiocyanates, which are expected to be relevant to this compound.

Programmed Cell Death Pathways (Apoptosis, Necroptosis)

This compound and related compounds are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. nih.govscielo.org.cofrontiersin.orgnih.gov Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells and is a primary target for many anticancer therapies. frontiersin.orgnih.gov

The induction of apoptosis by isothiocyanates is a multi-faceted process that often involves the intrinsic, or mitochondrial, pathway. scielo.org.comdpi.com This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol. scielo.org.conih.gov The release of cytochrome c is a critical event that triggers the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis. scielo.org.cotuni.fi Specifically, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) leads to the cleavage of key cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. tuni.fiunina.itcapes.gov.br

The regulation of the intrinsic apoptotic pathway is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). scielo.org.conih.gov Isothiocyanates can shift the balance towards apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins. scielo.org.co This disruption of the Bcl-2 family's delicate equilibrium promotes mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c.

While apoptosis is the most studied form of programmed cell death in this context, some isothiocyanates have been observed to induce necrosis, particularly at higher concentrations or after prolonged exposure. scielo.org.co The potential involvement of other programmed cell death pathways, such as necroptosis, in the cellular response to this compound remains an area for further investigation.

Oxidative Stress Responses

Isothiocyanates, including this compound, can significantly influence the redox balance within cells, often leading to an increase in reactive oxygen species (ROS). foodandnutritionjournal.orgnih.gov ROS are chemically reactive molecules containing oxygen that can cause damage to DNA, proteins, and lipids if their levels become excessive, a condition known as oxidative stress. nih.govgoogle.com

The generation of ROS by isothiocyanates can occur through several mechanisms. One proposed mechanism involves the depletion of intracellular glutathione (B108866) (GSH), a major cellular antioxidant. nih.govnih.gov The electrophilic isothiocyanate group can react with and deplete the cellular pool of GSH, thereby compromising the cell's antioxidant defense system and leading to an accumulation of ROS. nih.govnih.gov

Paradoxically, while isothiocyanates can induce oxidative stress, they are also known to activate cellular antioxidant response pathways. foodandnutritionjournal.orgnih.gov A key player in this response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). sid.irnih.govsemanticscholar.org Under normal conditions, Nrf2 is kept inactive through its association with Keap1. However, electrophiles like isothiocyanates can modify Keap1, leading to the release and activation of Nrf2. sid.ir Activated Nrf2 then translocates to the nucleus and promotes the transcription of a battery of antioxidant and detoxifying enzymes, ultimately bolstering the cell's defense against oxidative stress. nih.govsemanticscholar.org Therefore, the effect of this compound on oxidative stress is complex, involving both the initial generation of ROS and the subsequent activation of protective antioxidant responses.

Mitochondrial Function and Bioenergetics

Mitochondria are central to the cellular effects of this compound, serving as both a target and a key mediator of its actions. foodandnutritionjournal.orgbiosynth.comnih.govunibas.it This compound has been shown to directly impact mitochondrial function, particularly the mitochondrial membrane potential (ΔΨm). biosynth.comnih.govdaneshyari.com

Studies on isolated cardiac mitochondria have demonstrated that 4-carboxyphenyl isothiocyanate (4-CPI) can cause a partial depolarization of the mitochondrial membrane potential. nih.govunibas.itdaneshyari.com In some contexts, however, it has been reported to hyperpolarize the mitochondrial membrane. biosynth.com The effect on membrane potential appears to be linked to the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels. foodandnutritionjournal.orgnih.gov The depolarization caused by 4-CPI was antagonized by ATP, a known inhibitor of KATP channels, supporting this mechanism. nih.govdaneshyari.com

Subcellular Localization and Compartmentalization Studies

The cellular effects of this compound are intrinsically linked to its ability to enter cells and localize to specific subcellular compartments where its molecular targets reside. Isothiocyanates are generally characterized by their ability to be rapidly absorbed across the intestinal cell membrane, often through passive diffusion. sid.ir Their lipophilicity plays a role in their ability to traverse cellular membranes. sid.ir

Once inside the cell, isothiocyanates can accumulate to high intracellular concentrations. mdpi.comcambridge.org This accumulation is partly driven by their rapid conjugation with intracellular thiols, most notably glutathione (GSH). cambridge.org This conjugation effectively traps the compound within the cell, maintaining a concentration gradient that favors further uptake. cambridge.org

While specific studies detailing the subcellular localization of this compound are limited in the provided search results, the known targets of isothiocyanates provide clues to their compartmentalization. For example, the interaction with tubulin suggests a cytosolic localization. nih.govscielo.org.co The profound effects on mitochondrial function, including membrane potential and apoptosis induction, strongly indicate that a significant fraction of the compound or its metabolites reaches the mitochondria. scielo.org.cobiosynth.comnih.gov The activation of the Nrf2 pathway, which involves interaction with the cytosolic protein Keap1 and subsequent translocation of Nrf2 to the nucleus, implies distribution across both the cytoplasm and the nucleus. sid.ir

Fluorescently-labeled isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC), are widely used as tools to label proteins and study their localization, demonstrating the ability of the isothiocyanate moiety to facilitate entry into cells and covalent binding to intracellular components. researchgate.nettuni.fi Studies on other porphyrin compounds, like meso-tetra (4-carboxyphenyl) porphyrin (TCPP), have shown that cellular uptake can be mediated by specific receptors and endocytic pathways, such as clathrin-mediated endocytosis. nih.gov While TCPP is structurally distinct from this compound, these findings highlight that cellular uptake mechanisms can be complex and may involve more than simple passive diffusion.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Pharmacophoric Requirements

Pharmacophore modeling is a fundamental approach in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For derivatives of 4-isothiocyanatobenzoate, these studies are pivotal in understanding how the core structure interacts with biological targets.

In the synthesis of novel quinazoline (B50416) derivatives with antimicrobial activity, methyl 2-isothiocyanatobenzoate, a related compound, is a key starting material. srce.hrresearchgate.netnih.gov Pharmacophore models developed for these quinazolines highlight the importance of specific features for their antibacterial action. These models typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions. srce.hrresearchgate.net The 4-isothiocyanatobenzoyl fragment can satisfy several of these requirements. The carbonyl group of the benzoate (B1203000) can act as a hydrogen bond acceptor, while the phenyl ring provides a hydrophobic and aromatic feature.

For instance, in a study on quinazoline derivatives bearing a sulfonamide moiety, a pharmacophore model was generated that successfully predicted the antibacterial activity of the synthesized compounds. srce.hr The model emphasized the spatial arrangement of these key features, and compounds that fit this model well exhibited significant biological activity. While this study used methyl 2-isothiocyanatobenzoate, the principles of the contribution of the isothiocyanatobenzoyl core to the pharmacophore remain relevant.

Furthermore, in the context of carbonic anhydrase inhibitors, the 4-sulfamoylphenyl group, which can be conceptually related to the 4-carboxyphenyl group of this compound, is a critical component for binding to the enzyme's active site. semanticscholar.org This underscores the importance of the substituted phenyl ring in orienting the molecule for effective interaction with its biological target.

Impact of Structural Modifications on Biological Activity and Selectivity

The biological activity and selectivity of compounds derived from this compound can be significantly altered by structural modifications. These modifications can be made to the isothiocyanate group, the phenyl ring, or by varying the linkers that connect the 4-isothiocyanatobenzoyl moiety to other chemical scaffolds.

Studies on various isothiocyanate-containing compounds have demonstrated a clear correlation between their structure and anticancer activity. For example, research on brefeldin A-isothiocyanate derivatives showed that the nature of the linker connecting the isothiocyanate group to the brefeldin A scaffold had a profound impact on cytotoxicity against various cancer cell lines, including HeLa, A375, and MDA-MBA-231. mdpi.com Derivatives with a hydroquinone (B1673460) linker exhibited the weakest activity, highlighting the sensitivity of the biological response to structural changes. mdpi.com

In a series of 5-aryl-2-thio-1,3,4-oxadiazole derivatives synthesized from 2-mercapto-5-(4-isothiocyanatophenyl)-1,3,4-oxadiazole, modifications at both the thio-group and the isothiocyanate group led to a wide range of antitubercular activities. idsi.md The introduction of bulky substituents on the benzene (B151609) ring was found to be unfavorable for activity. idsi.md Conversely, the conversion of the isothiocyanate group into various thioureas by reaction with different amines resulted in some of the most potent compounds in the series, with inhibition of Mycobacterium tuberculosis growth exceeding 90% for several derivatives. idsi.md

The following interactive data table summarizes the anti-proliferative activity of selected brefeldin A-isothiocyanate derivatives against the HeLa cell line, illustrating the impact of structural modifications.

| Compound ID | Linker Structure | IC50 (µM) on HeLa Cells |

| 9a | 4-Hydroxyaniline | 2.69 |

| 9b | 4-Hydroxy-2-methylaniline | 2.28 |

| 9c | 4-Hydroxy-3-methylaniline | 3.63 |

| 9d | 4-Hydroxy-2,6-dimethylaniline | 0.99 |

| 9e | 4-Hydroxy-3,5-dimethylaniline | 0.81 |

| 9f | Hydroquinone | 13.12 |

Data sourced from a study on brefeldin A-isothiocyanate derivatives. mdpi.com

This data clearly demonstrates that even subtle changes, such as the position and number of methyl groups on the aniline (B41778) linker, can lead to significant variations in biological activity.

Computational Approaches to SAR/SMR Prediction

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for predicting the biological activity of this compound derivatives and for elucidating their mechanism of action at a molecular level.

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models use molecular descriptors, which quantify various physicochemical properties of the molecules, to predict their activity. For isothiocyanate-containing compounds, QSAR studies can help identify the key structural features that govern their therapeutic effects.

In the context of antimicrobial quinazolines derived from isothiocyanatobenzoates, computational approaches have been used to support experimental findings. srce.hrresearchgate.net Pharmacophore-based alignment and 3D-QSAR studies can provide insights into the structural requirements for potent activity. These models can then be used to virtually screen new, potentially more active compounds before their synthesis, thus streamlining the drug discovery process.

Molecular docking simulations are another powerful computational technique used to predict the binding mode of a ligand within the active site of a biological target. For derivatives of this compound, docking studies can help visualize how the molecule interacts with its receptor, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds formed by the isothiocyanate group. This information is crucial for understanding the SMR and for designing more selective and potent inhibitors.

For example, in the development of PI3K inhibitors, computational modeling played a role in the design and understanding of the SAR. nottingham.ac.uk While this study focused on a broader class of compounds, the principles of using computational tools to guide the synthesis of targeted inhibitors are widely applicable to derivatives of this compound.

The integration of experimental data with these computational approaches provides a comprehensive understanding of the SAR and SMR of this important class of compounds, paving the way for the development of novel therapeutics.

Analytical Methodologies for the Detection and Characterization of 4 Isothiocyanatobenzoate

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of isothiocyanates, providing the necessary separation from complex matrices prior to detection. The choice of technique often depends on the volatility and stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary and versatile technique for the analysis of isothiocyanates, which are often non-volatile or thermally unstable. acs.org Reversed-phase (RP) HPLC is the most common mode used for these separations.

Research Findings: RP-HPLC methods typically employ a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, commonly a mixture of water with methanol or acetonitrile. nih.gov Detection is frequently performed using an ultraviolet (UV) detector, as the aromatic ring in 4-isothiocyanatobenzoate allows for strong UV absorbance. acs.org For instance, the analysis of allyl isothiocyanate has been performed with a C18 column using an isocratic mobile phase of 30:70 (v/v) water:methanol and UV detection at 246 nm. nih.gov Another method for benzyl isothiocyanate utilized a similar C18 column with a 30:70 (v/v) water:ethanol mobile phase and detection at 254 nm.

A significant challenge in the HPLC analysis of ITCs is their potential for low solubility in aqueous mobile phases, which can lead to precipitation within the chromatographic system and inaccurate quantification. nih.gov Research has shown that heating the HPLC column to temperatures around 60°C can significantly reduce these losses and improve analytical accuracy. nih.gov Due to the inherent instability of some ITCs and the lack of a strong chromophore in aliphatic variants, pre-column derivatization is sometimes employed. acs.org A common derivatization strategy involves the cyclocondensation reaction with 1,2-benzenedithiol. acs.org For coupling with mass spectrometry, ITCs can be derivatized with N-acetyl-l-cysteine (NAC) to enhance ionization and detection. nih.govwikipedia.org

Table 1: Example HPLC Conditions for Isothiocyanate Analysis

| Parameter | Condition 1 (for Allyl ITC) nih.gov | Condition 2 (for Benzyl ITC) |

|---|---|---|

| Column | BDS HYPERSIL C18 | Hypersil BDS C-18 (4.6x250 mm, 5µm) |

| Mobile Phase | Isocratic: Water:Methanol (30:70 v/v) | Isocratic: Water:Ethanol (30:70 v/v) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | UV at 246 nm | PDA at 254 nm |

| Temperature | Ambient | Ambient |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds and is well-suited for many isothiocyanates, often in combination with a mass spectrometer (GC-MS) for definitive identification. acs.orgresearchgate.net However, the potential for thermal degradation of certain ITCs during GC analysis is a critical consideration. acs.org

Research Findings: A validated GC method for the analysis of benzyl isothiocyanate utilized an Rtx column (30.0 m × 0.25 mm ID) with helium as the carrier gas. nih.gov The analysis involved a specific temperature program, starting at 80°C and ramping up to 220°C, which allowed for the separation of the target analyte with a retention time of 13.47 minutes. nih.gov Flame ionization detectors (FID) and mass spectrometers (MS) are commonly used for detection. acs.org GC-MS provides the advantage of furnishing structural information based on the fragmentation pattern of the analyte, which aids in its unambiguous identification. researchgate.netwikipedia.org

Table 2: Example GC Conditions for Isothiocyanate Analysis

| Parameter | Condition for Benzyl Isothiocyanate nih.gov |

|---|---|

| Column | Rtx (30.0 m × 0.25 mm ID, 25 µm thickness) |

| Carrier Gas | Helium |

| Flow Rate | 0.74 mL/min |

| Temperature Program | 80°C (hold 5 min) to 200°C at 10°C/min, then to 220°C at 1°C/min |

| Retention Time | 13.470 min |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. ecu.edu.au Its various modes, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), offer versatility for analyzing a wide range of molecules, including isothiocyanates and their derivatives. nih.gov

Research Findings: For a compound like this compound, which possesses a carboxylic acid group, CZE is a highly applicable technique. At a pH above its pKa, the carboxyl group will be deprotonated, rendering the molecule anionic. This net negative charge allows it to be separated based on its electrophoretic mobility. mdpi.com MEKC extends the applicability of CE to neutral molecules and can also be used to separate charged analytes with different hydrophobicities. researchgate.net In MEKC, surfactants are added to the buffer above their critical micelle concentration to form micelles, which act as a pseudo-stationary phase. Analytes can partition between the aqueous buffer and the micelles, allowing for a separation mechanism that combines both electrophoretic mobility and chromatographic partitioning. researchgate.net CE methods have been developed for the simultaneous analysis of some glucosinolates and isothiocyanates, where the ITCs are derivatized in-vial with mercaptoacetic acid to facilitate separation and detection. researchgate.net This approach highlights the adaptability of CE for ITC analysis, offering advantages such as minimal sample size requirements. researchgate.net

Spectroscopic Identification and Quantification

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. Mass spectrometry provides molecular weight and fragmentation data, while NMR spectroscopy offers detailed information about the molecular structure.

Mass Spectrometry (MS) and Tandem MS

Mass Spectrometry (MS) is a highly sensitive and specific detection method frequently coupled with chromatographic techniques like GC and HPLC for the analysis of isothiocyanates. acs.org Tandem MS (MS/MS) further enhances specificity and is invaluable for structural confirmation and quantification in complex samples. nih.govjst.go.jp

Research Findings: In GC-MS, electron ionization (EI) is typically used, leading to characteristic fragmentation patterns that serve as a chemical fingerprint for the analyte. For ethyl this compound, the molecular ion ([M]+) peak can be observed at an m/z of 207, with other significant fragments appearing at m/z 162 and 134, which correspond to losses of the ethoxy and isothiocyanate groups. fao.org

When coupled with HPLC, electrospray ionization (ESI) is a common technique. However, the analysis of ITCs by LC-ESI-MS can be challenging due to their potential for poor ionization. wikipedia.org To overcome this, derivatization with thiol-containing molecules like N-acetyl-l-cysteine (NAC) is often performed. nih.govwikipedia.orgresearchgate.net This reaction forms a dithiocarbamate (B8719985) derivative that ionizes more efficiently, enabling sensitive detection and quantification using techniques like multiple reaction monitoring (MRM) in tandem MS. nih.govjst.go.jp

Table 3: Key GC-MS Fragments for Ethyl this compound

| Fragment Description | m/z Value fao.org |

|---|---|

| Molecular Ion [M]+ | 207 |

| [M - OCH2CH3]+ | 162 |

| [M - NCS - OCH2CH3]+ or related fragments | 134 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence-Based Assays

Fluorescence-based assays are highly sensitive methods that can be employed for the detection of this compound, particularly when it is used as a fluorescent label. Isothiocyanate derivatives are widely used to label proteins and other biomolecules with fluorescent tags nih.govnih.govrsc.org. The isothiocyanate group reacts with primary amino groups on proteins to form a stable thiourea (B124793) linkage. While this compound itself is not fluorescent, it can be derivatized with a fluorophore to enable its detection in fluorescence-based assays. Alternatively, its reaction with a fluorescently labeled analyte can be monitored.

Key Applications of UV-Vis and Fluorescence-Based Methods:

Monitoring reaction progress: The change in the UV-Vis spectrum can be used to monitor the conversion of a starting material, such as an aminobenzoate, to the isothiocyanate.

Quantification of labeled molecules: In fluorescence labeling applications, the concentration of the labeled protein or other molecule can be determined by measuring the fluorescence intensity.

Studying molecular interactions: Changes in the UV-Vis or fluorescence spectrum upon binding of this compound to another molecule can provide information about the interaction.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide detailed information about the molecular structure of this compound. These methods are based on the principle that chemical bonds vibrate at specific frequencies, and these vibrations can be observed as bands in an IR or Raman spectrum.

Infrared Spectroscopy (IR): The isothiocyanate functional group (-N=C=S) has a very strong and characteristic absorption band in the IR spectrum, typically appearing in the range of 2000-2200 cm⁻¹ due to the asymmetric stretching vibration. The FTIR spectrum of the related compound, ethyl this compound, would show this characteristic peak, in addition to bands corresponding to the ester carbonyl (C=O) stretch (around 1720 cm⁻¹), C-O stretching, and aromatic C=C and C-H vibrations nih.govstmarys-ca.eduwelcomehomevetsofnj.org.

Raman Spectroscopy: Raman spectroscopy is another vibrational technique that provides complementary information to IR spectroscopy. The isothiocyanate group also gives a strong signal in the Raman spectrum. Studies on aromatic isothiocyanates, such as phenyl isothiocyanate, have shown characteristic Raman bands that are sensitive to the electronic environment of the molecule aip.orgnih.gov. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can be used to selectively enhance the Raman signals of the chromophoric parts of the molecule. For fluorescein (B123965) isothiocyanate (FITC), a commonly used fluorescent labeling agent, Raman spectroscopy has been used to study its conjugation to proteins researchgate.net.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000 - 2200 | IR (strong), Raman (strong) |

| Ester Carbonyl (C=O) | Stretch | ~1720 | IR (strong) |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | IR (medium), Raman (strong) |

| Ester (C-O) | Stretch | 1100 - 1300 | IR (strong) |

| Aromatic (C-H) | Stretch | 3000 - 3100 | IR (medium), Raman (strong) |

Electrochemical and Biosensor-Based Detection Methods

Electrochemical methods offer a sensitive and often low-cost approach for the detection of electroactive compounds. While specific electrochemical sensors for this compound are not extensively documented in the provided results, the isothiocyanate group is known to be electrochemically active. For instance, phenyl isothiocyanate can be analyzed using electrochemical techniques nih.govwikipedia.orglktlabs.com. The electrochemical reduction of isothiocyanates can be utilized for their detection chemicalbook.com. A sensor developed for phenyl isothiocyanate could likely be adapted for the detection of this compound due to their structural similarity.

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a signal proportional to the concentration of an analyte. For the detection of this compound, a biosensor could be designed based on several principles:

Enzyme-based sensors: An enzyme that specifically reacts with or is inhibited by this compound could be immobilized on an electrode. The change in the enzyme's activity would then be measured electrochemically.

Immunosensors: Antibodies that specifically bind to this compound could be used as the recognition element. The binding event could be detected using various transduction methods, including electrochemical, optical, or piezoelectric.

Aptamer-based sensors: Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, could be selected for this compound.

While the development of specific biosensors for this compound is an emerging area, the principles of biosensor design for other aromatic compounds and isothiocyanates suggest that this is a feasible and promising approach for its sensitive and selective detection nih.govresearchgate.netmdpi.com.

Sample Preparation Strategies for Research Matrices

The effective analysis of this compound in various research matrices, such as in reaction mixtures or biological samples where it has been used as a labeling agent, necessitates appropriate sample preparation to remove interfering substances and concentrate the analyte.

For Reaction Mixtures: After the synthesis of this compound, purification is often required to remove unreacted starting materials and byproducts. Common purification techniques include:

Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities nih.gov.

Chromatography: Column chromatography is a widely used method for the purification of organic compounds. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be employed for the purification of isothiocyanates researchgate.net.

Distillation: For volatile isothiocyanates, distillation under reduced pressure can be an effective purification method google.com.

For Biological Matrices: When this compound is used to label proteins or other biomolecules, the resulting conjugates often need to be separated from the unreacted labeling reagent and other components of the biological matrix.

Solid-Phase Extraction (SPE): SPE is a common technique for the cleanup and concentration of analytes from complex samples. For isothiocyanate-protein conjugates, SPE with a suitable sorbent can be used to isolate the conjugates of interest mostwiedzy.plresearchgate.net.

Dialysis: To remove small molecules like unreacted this compound from a solution of labeled proteins, dialysis is a frequently used and effective method.

Enzymatic Hydrolysis: In studies where this compound has formed adducts with proteins, enzymatic digestion of the protein can be performed to release the modified amino acids, which can then be analyzed, for example, by mass spectrometry nih.gov.

The choice of sample preparation strategy depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique to be used for detection.

Applications of 4 Isothiocyanatobenzoate As a Research Tool and Probe

Chemical Proteomics and Activity-Based Protein Profiling (ABPP)

Chemical proteomics is a field that utilizes small molecule probes to study protein function and interactions on a proteome-wide scale. wikipedia.org A key sub-discipline is activity-based protein profiling (ABPP), which employs chemical probes that covalently modify the active sites of specific enzyme classes. mdpi.commtoz-biolabs.comnih.gov This technique allows for the assessment of the functional state of enzymes within complex biological systems. mtoz-biolabs.comnih.gov

The isothiocyanate group of 4-isothiocyanatobenzoate and its derivatives can act as the "warhead" in an activity-based probe (ABP). mtoz-biolabs.com These probes typically consist of a reactive group (the warhead), a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore). wikipedia.orgmtoz-biolabs.com The warhead is designed to covalently bind to a specific amino acid residue in the active site of an enzyme, thereby "tagging" it for subsequent analysis. mtoz-biolabs.com

While ABPP has been extensively applied to enzyme classes with highly nucleophilic active site residues like serine hydrolases and cysteine proteases, the development of probes for other enzyme families remains an active area of research. mdpi.comrsc.org The reactivity of the isothiocyanate group towards primary amines makes it a candidate for designing probes to target enzymes where a lysine (B10760008) residue plays a crucial role in catalysis.

The general workflow for an ABPP experiment involves:

Incubation of a biological sample (e.g., cell lysate, intact cells) with the ABP.

Covalent labeling of the target enzymes by the probe.

Analysis of the labeled proteins. This can involve in-gel fluorescence scanning if a fluorescent tag is used, or enrichment of biotin-tagged proteins on streptavidin beads followed by proteomic analysis via mass spectrometry. mtoz-biolabs.com

Fluorescent and Affinity Labeling Reagents

The versatility of the this compound structure allows for its incorporation into both fluorescent and affinity labeling reagents.

Fluorescent Labeling: By attaching a fluorescent molecule (fluorophore) to the benzoate (B1203000) ring, this compound can be converted into a fluorescent labeling reagent. dojindo.com A prominent example is fluorescein (B123965) isothiocyanate (FITC), where the isothiocyanate group is attached to a fluorescein core. dojindo.com FITC is widely used to label proteins, antibodies, and other biomolecules for visualization in techniques like fluorescence microscopy and flow cytometry. dojindo.comsigmaaldrich.com The isothiocyanate group reacts with primary amines on the target molecule, forming a stable thiourea (B124793) linkage and rendering the target fluorescent. dojindo.com

Affinity Labeling: Affinity labeling is a technique used to specifically and irreversibly modify a protein's binding site. taylorandfrancis.com An affinity label is a molecule that resembles the natural ligand of the protein but also contains a reactive group that can form a covalent bond with a nearby amino acid residue. taylorandfrancis.combiologiachile.cl

Derivatives of this compound have been successfully employed as affinity labels. For instance, isothiocyanate derivatives of the nonsteroidal antiandrogen bicalutamide (B1683754) have been synthesized to act as chemoaffinity ligands for the androgen receptor (AR). nih.gov These compounds first bind to the AR with high affinity and specificity, and then the isothiocyanate group reacts with a nucleophilic residue within the ligand-binding domain, leading to irreversible labeling. nih.gov This approach has been instrumental in characterizing the ligand-binding pocket of the AR. nih.gov

Development of Enzyme Assays and High-Throughput Screening Formats

Enzyme assays are fundamental to drug discovery and basic research, enabling the measurement of enzyme activity and the identification of inhibitors. nih.govnih.gov High-throughput screening (HTS) involves the rapid testing of large libraries of chemical compounds to identify potential drug candidates. genome.govplos.org

The principles of fluorescent labeling using this compound derivatives can be adapted for the development of enzyme assays. For example, a substrate for a particular enzyme can be labeled with a fluorophore and a quencher molecule. In its intact state, the fluorescence is quenched. Upon enzymatic cleavage of the substrate, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal. This type of assay is readily amenable to HTS formats.

Furthermore, activity-based probes derived from this compound can be utilized to develop novel HTS assays. plos.org A competitive ABPP assay can be used to screen for enzyme inhibitors. In this format, a library of compounds is pre-incubated with the enzyme source, followed by the addition of a fluorescently tagged ABP. Compounds that bind to the active site of the enzyme will prevent the ABP from labeling it, resulting in a decrease in fluorescence. This provides a direct measure of inhibitor potency.

Role in Molecular Imaging Probes for In Vitro or Non-Human In Vivo Research

Molecular imaging is a rapidly advancing field that allows for the visualization of biological processes at the molecular and cellular level in living organisms. nih.govfrontiersin.org This is achieved through the use of molecular imaging probes, which are agents that can specifically target a biological molecule or process and generate a detectable signal. frontiersin.orgnih.gov These probes often consist of a targeting moiety and a signaling component, which can be a radionuclide for nuclear imaging (PET or SPECT) or a fluorophore for optical imaging. nih.gov

The isothiocyanate group of this compound provides a convenient handle for conjugating targeting molecules, such as peptides or antibodies, to imaging agents. For example, a targeting peptide that specifically binds to a receptor overexpressed on cancer cells can be modified with a this compound derivative, which is then coupled to a fluorescent dye or a chelator for a radionuclide.

In non-human in vivo research, such probes can be used to:

Track the biodistribution of a drug or targeting ligand.

Visualize tumors or other disease sites. asiaresearchnews.com

Monitor the activity of specific enzymes in a living organism.

Computational and Theoretical Chemistry Studies of 4 Isothiocyanatobenzoate

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of 4-isothiocyanatobenzoate, such as its methyl ester, these calculations have shed light on its electronic characteristics and reactivity.

Density Functional Theory (DFT) calculations performed on methyl this compound have indicated a significant electrophilic character at the carbon atom of the isothiocyanate group. This electrophilicity is a key determinant of its reactivity, particularly its susceptibility to nucleophilic attack, which is a common mechanism for the biological activity of isothiocyanates. The electron-withdrawing nature of the methoxycarbonyl group is suggested to enhance this electrophilic character through an inductive effect.

Molecular orbital calculations have further revealed that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are influenced by the extended conjugation between the aromatic ring and the carbonyl group. The isothiocyanate group itself contributes to the π-electron density. While detailed studies specifically on the electronic structure and reactivity of the parent acid, this compound, are not extensively documented in publicly available literature, these findings on its methyl ester provide a strong basis for understanding its fundamental chemical behavior. General quantum mechanics methods are often employed to calculate electronic properties by considering the interactions between electrons and nuclei, which helps in determining properties dependent on the electrostatic distribution. cardiff.ac.uk

A study on related benzimidazole (B57391) antagonists for α4β1 integrin involved continuum-solvent quantum mechanical calculations to ensure that structural modifications did not drastically alter the spatial orientation compared to the parent compound. figshare.com This highlights the utility of QM methods in rational drug design involving structures related to this compound.

Table 1: Summary of QM-Predicted Electronic Properties for Methyl this compound

| Property | Finding | Implication | Citation |

| Electrophilicity | Significant electrophilic character at the isothiocyanate carbon. | High reactivity towards nucleophiles, crucial for biological interactions. | |

| HOMO/LUMO | Influenced by extended conjugation of the aromatic ring and carbonyl group. | Determines electronic transition properties and overall reactivity. | |

| Inductive Effect | Methoxycarbonyl group enhances electrophilicity. | Increases the reactivity of the isothiocyanate group. |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein, to form a stable complex. This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds.

While specific molecular docking studies focusing solely on this compound are not widely detailed, related research provides insights into its potential interactions. For instance, docking studies are often a component of broader investigations into the biological activities of isothiocyanate-containing compounds. ichem.md In a study on novel antiviral compounds, docking techniques were employed to screen libraries of chemical structures to identify those that might fit into the active site of a target protein. cardiff.ac.uk

In the context of developing potent and selective PI3K inhibitors, molecular modelling, including the preparation of an active site model from the Protein Data Bank (PDB), was a crucial step. nottingham.ac.uk This process involves removing non-protein atoms and preparing the receptor for docking with potential ligands. nottingham.ac.uk Such methodologies would be directly applicable to studying the interaction of this compound with various protein targets. The outcomes of docking simulations can suggest the main active binding sites and the types of interactions, such as hydrophobic contacts, that favor complex formation. ichem.md

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and stability.

Specific MD simulation studies for the conformational analysis of this compound are not readily found in the reviewed literature. However, the application of these methods to related and more complex systems is well-documented. For example, MD simulations are used to investigate the conformational ensemble of molecules in different solvents, which is crucial for understanding how they adapt to various environments. acs.org These simulations often require enhanced sampling techniques to efficiently explore the vast conformational space. acs.org

In a study of a related benzimidazole antagonist, conformational analysis was performed using continuum-solvent quantum mechanical calculations to compare the low-energy and most polar solvated conformations with the parent compound. osti.gov This type of analysis is vital for ensuring that designed analogs maintain a desirable spatial orientation for biological activity. osti.gov The principles of these studies are directly transferable to the analysis of this compound to understand its flexibility and preferred conformations in solution.

Prediction of Physicochemical Properties Relevant for Molecular Design

The prediction of physicochemical properties is a cornerstone of modern drug design, helping to filter and prioritize compounds with desirable characteristics.

An in silico approach was used to study the chemical-physical profiles of a library of forty-five isothiocyanates, including 4-carboxyphenyl isothiocyanate. nih.gov This computational analysis was used to assess properties like solubility, which is a critical factor for further pharmacological testing. nih.gov Compounds with predicted low solubility were excluded from further investigation, demonstrating the practical application of these predictions in the drug discovery pipeline. nih.gov

Various computational tools and models are available to predict a range of physicochemical properties. For instance, in the development of PI3K inhibitors, properties such as lipophilicity (LogD), molecular weight (MW), polar surface area (PSA), and the number of hydrogen bond donors and acceptors were monitored and assessed throughout the design process. nottingham.ac.uk

Table 2: Predicted Physicochemical Properties for Isothiocyanate Analogs

| Compound Class | Predicted Property | Method | Relevance | Citation |

| Isothiocyanates | Solubility | In silico analysis | Crucial for pharmacological testing and bioavailability. | nih.govresearchgate.net |

| PI3K Inhibitors | LogD, MW, PSA, H-bond donors/acceptors | Computational Models | Guiding molecular design to optimize drug-like properties. | nottingham.ac.uk |

Machine Learning Approaches for Activity Prediction

Machine learning (ML) is increasingly being applied in drug discovery to predict the biological activity of molecules, screen large compound libraries, and identify potential drug candidates.

While there are no specific reports found on the application of machine learning models to predict the activity of this compound, the methodologies are well-established in the broader field of medicinal chemistry. For example, machine-learning algorithms can be trained to distinguish between different tissue types, such as tumors and stroma, and to identify labeled cells in pathological analyses. google.com In the context of drug discovery, ML models can be trained on datasets of compounds with known activities to predict the activity of new, untested molecules. These predictions can be based on a variety of molecular descriptors calculated from the 2D or 3D structure of the compounds.

The development of such predictive models for isothiocyanates would require a substantial dataset of these compounds with measured biological activities against specific targets. Given the known anticancer and other biological effects of isothiocyanates, this represents a promising area for future research.

Biotransformation and Environmental Degradation of 4 Isothiocyanatobenzoate Non Clinical Contexts

Enzymatic Biotransformation in Isolated Systems and Microorganisms

The biotransformation of isothiocyanates can be initiated by enzymatic hydrolysis of precursor compounds. mdpi.com In broader contexts, microorganisms and their enzymes are widely utilized for various biotransformation reactions, including hydrolysis, oxidation, and reduction, to modify chemical structures. medcraveonline.comresearchgate.net Microbial biotransformation is a key process for breaking down organic compounds, often leading to less toxic or more easily degradable substances. medcraveonline.comnmb-journal.com

Enzymes such as oxygenases play a crucial role in initiating the degradation of organic molecules by introducing oxygen, which can make the compounds more susceptible to further breakdown. dibru.ac.in Specifically, mono-oxygenases and di-oxygenases can convert parts of a molecule into alcohols or peroxyl groups, which are more readily biodegradable. dibru.ac.in While direct studies on the enzymatic biotransformation of 4-isothiocyanatobenzoate in isolated microbial systems are not extensively detailed in the provided results, the general principles of microbial metabolism suggest that bacteria and fungi are capable of degrading a wide array of organic pollutants. dibru.ac.innih.govscielo.org.co These microorganisms can utilize such compounds as nutrient sources, metabolizing them into simpler, less harmful products like carbon dioxide, formate, and formamide. scielo.org.co

Table 1: Key Concepts in Enzymatic Biotransformation

| Concept | Description | Relevance to this compound |

|---|---|---|

| Biotransformation | Structural modification of a chemical compound by organisms or their enzymes. medcraveonline.com | The isothiocyanate group and the benzoate (B1203000) ring are potential sites for enzymatic attack. |

| Microbial Enzymes | Enzymes produced by microorganisms like bacteria and fungi that can catalyze degradation reactions. researchgate.netdibru.ac.in | Oxygenases and hydrolases are likely involved in the initial breakdown steps. dibru.ac.in |

| Metabolite Formation | The production of intermediate compounds during the degradation process. dibru.ac.in | Potential for the formation of aminobenzoate or other derivatives before complete mineralization. |

Microbial Degradation Pathways

Microbial degradation is a fundamental process for the removal of organic contaminants from the environment. scielo.org.co Bacteria and fungi have demonstrated the ability to degrade a vast range of chemical structures, including aromatic compounds. dibru.ac.inenviro.wiki The degradation of aromatic hydrocarbons, for instance, typically begins with the enzymatic addition of molecular oxygen, leading to the formation of intermediates like catechols, which then undergo ring cleavage. enviro.wiki

While specific pathways for this compound are not explicitly outlined, related compounds offer insights. For example, the degradation of 4-hydroxybenzoate (B8730719) has been studied in Bacillus species, revealing different pathways, including the protocatechuate branch of the beta-ketoadipate pathway and the gentisate pathway. nih.gov This highlights the diversity of microbial strategies for breaking down substituted benzoic acid derivatives.

The isothiocyanate group itself is reactive and can undergo various transformations. In the presence of microorganisms, it could be hydrolyzed to the corresponding amine (4-aminobenzoate), which would then be subject to further degradation pathways common for aromatic amines. The efficiency of microbial degradation can be influenced by environmental conditions and the specific microbial communities present. scielo.org.co

Table 2: Potential Microbial Degradation Steps for this compound

| Step | Potential Reaction | Resulting Product(s) |

|---|---|---|

| 1. Initial Attack | Enzymatic hydrolysis of the isothiocyanate group. | 4-Aminobenzoate (B8803810) and thiocarbonyl derivatives. |

| 2. Aromatic Ring Cleavage | Oxygenase-catalyzed opening of the benzene (B151609) ring. enviro.wiki | Aliphatic carboxylic acids. enviro.wiki |

| 3. Mineralization | Complete breakdown of the molecule. | Carbon dioxide, water, and inorganic ions. scielo.org.co |

Abiotic Degradation Mechanisms

In addition to biological processes, abiotic factors can contribute to the degradation of chemical compounds in the environment. encyclopedia.pubnormecows.com These mechanisms include hydrolysis and photolysis (photodegradation).

Hydrolysis: The isothiocyanate group is susceptible to hydrolysis, a chemical reaction with water. The rate of hydrolysis can be influenced by pH. For instance, studies on related benzoxazinones, which also contain a reactive heterocyclic ring, show that alkaline hydrolysis rates are significant and are primarily determined by electronic factors of the molecule. researchgate.net While specific data for this compound is limited, the reactivity of the isothiocyanate functional group suggests that hydrolysis could be a relevant degradation pathway, particularly under non-neutral pH conditions.

Photodegradation: Photodegradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation. medcraveonline.comnih.gov The presence of chromophores, or light-absorbing groups, in a molecule can make it susceptible to photolysis. nih.gov The aromatic ring in this compound absorbs UV light, which could lead to its degradation. Photodegradation can occur directly, through the absorption of light by the target molecule, or indirectly, through reactions with photochemically generated reactive species in the environment. researchgate.net The efficiency of photodegradation is dependent on several factors, including light intensity, the presence of photosensitizing substances, and the chemical's concentration. medcraveonline.com Studies on other organic pollutants have shown that photocatalytic degradation can lead to complete mineralization into CO2 and H2O. mdpi.comulpgc.es

Table 3: Abiotic Degradation Mechanisms

| Mechanism | Description | Relevance to this compound |

|---|---|---|

| Hydrolysis | Chemical breakdown of the compound due to reaction with water. | The isothiocyanate group is reactive and prone to hydrolysis, especially under alkaline conditions. researchgate.net |

| Photolysis | Degradation caused by the absorption of light energy. nih.gov | The aromatic ring can absorb UV radiation, potentially leading to bond cleavage and degradation. nih.gov |

Assessment of Environmental Fate in Research Models

Predicting the environmental fate of a chemical involves understanding its distribution, persistence, and transformation in various environmental compartments such as water, soil, and air. researchgate.netnanofase.eu Research models, including computational quantitative structure-property relationship (QSPR) models, are used to estimate physicochemical properties that govern a chemical's behavior. nih.gov Properties like the octanol-water partition coefficient (logP) and water solubility are crucial for predicting a substance's tendency to adsorb to soil or bioaccumulate. nih.gov